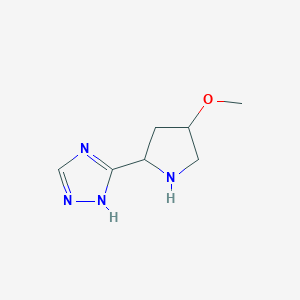
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a pyrrolidine ring substituted with a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the reaction of 4-methoxypyrrolidine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 4-methoxypyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-oxopyrrolidin-2-yl)-1H-1,2,4-triazole.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of 3-(4-substituted-pyrrolidin-2-yl)-1H-1,2,4-triazole derivatives.
Scientific Research Applications
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxypyrrolidin-2-yl)-1H-imidazole
- 3-(4-Methoxypyrrolidin-2-yl)-1H-pyridine
- 3-(4-Methoxypyrrolidin-2-yl)-1H-pyrimidine
Uniqueness
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O/c1-12-5-2-6(8-3-5)7-9-4-10-11-7/h4-6,8H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
BVJIJBWVLUAIHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


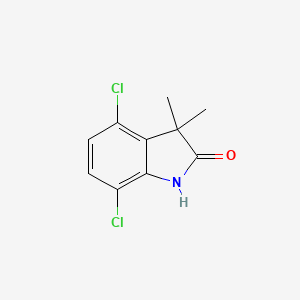
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219652.png)
![1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13219653.png)

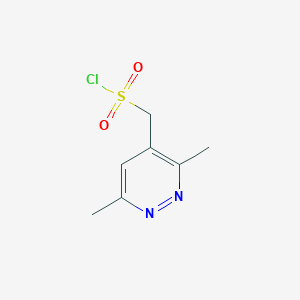
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)




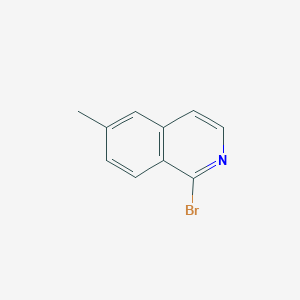
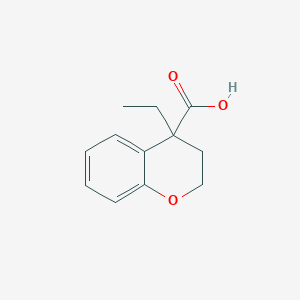

![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)
